![molecular formula C27H18FNO6 B13857718 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid
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Overview
Description
4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid is a complex organic compound that belongs to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure with a dimethylamino group, a fluorine atom, and an isophthalic acid moiety, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid typically involves multiple steps, starting with the preparation of the xanthone core. The classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave heating and the use of catalysts like zinc chloride or phosphoryl chloride can significantly enhance the efficiency of the synthesis . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The dimethylamino and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .
Scientific Research Applications
4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthone derivatives such as:
- 4-(3-Oxo-10-dimethylamino-3H-benzo[c]xanthen-7-yl)isophthalic acid
- 4-(Dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(9H-xanthen-9-yl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide
Uniqueness
What sets 4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H18FNO6 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-17-8-5-15(30)11-19(17)22(28)12-21(25)24(18)16-6-3-13(26(31)32)9-20(16)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
QCOZSJCGSCXYNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=C(C=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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